molecular formula C20H16ClFN6O2S B2559207 N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-75-4

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2559207
M. Wt: 458.9
InChI Key: KZGMRZSENKSDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClFN6O2S and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the family of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, similar in structure to the compound , have been explored for their potential as selective ligands for the translocator protein (18 kDa). These ligands, such as DPA-714, have been designed with fluorine atoms to enable labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Anticancer and Antimicrobial Agents

Novel heterocyclic compounds derived from visnaginone and khellinone, which bear resemblance to the core structure of the compound , have been synthesized and evaluated for their anti-inflammatory, analgesic, and potential anticancer properties. These compounds have shown significant inhibitory activity against cyclooxygenase-2 (COX-2) and exhibited promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

PI3K Inhibition for Cancer Therapy

Modification of related compounds by replacing the acetamide group with an alkylurea moiety has led to a series of derivatives with potent antiproliferative activities against human cancer cell lines. These compounds have been evaluated for their inhibitory activity against PI3Ks and mTOR, suggesting their potential as effective anticancer agents with reduced toxicity (Wang et al., 2015).

Development of Antiasthma Agents

Compounds like 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which share structural features with the compound of interest, have been found active as mediator release inhibitors, suggesting their potential application in developing new antiasthma medications (Medwid et al., 1990).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN6O2S/c1-30-16-7-4-13(21)8-15(16)25-17(29)10-31-20-18-19(23-11-24-20)28(27-26-18)9-12-2-5-14(22)6-3-12/h2-8,11H,9-10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGMRZSENKSDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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